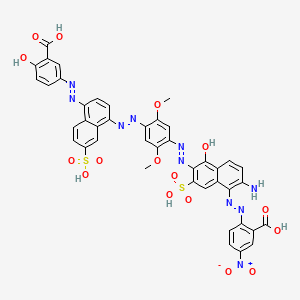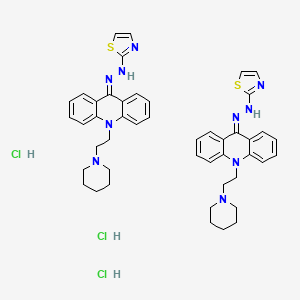
10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acridinone core, a piperidinyl group, and a thiazolylhydrazone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride typically involves multiple steps:
Formation of the Acridinone Core: The acridinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the acridinone core.
Formation of the Thiazolylhydrazone Moiety: The thiazolylhydrazone moiety is formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and thiazolylhydrazone moieties.
Reduction: Reduction reactions can occur at the acridinone core, leading to the formation of dihydroacridinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the acridinone core and the piperidinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the piperidinyl and thiazolylhydrazone moieties.
Reduction Products: Dihydroacridinone derivatives.
Substitution Products: Substituted acridinone and piperidinyl derivatives.
科学研究应用
10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridinone core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with DNA, enzymes, and receptors due to its unique structure.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
- Ethanone, 2-(3-hydroxy-1-piperidinyl)-1-(2-thiazolyl)
- Ethanone, 2-[2-(hydroxymethyl)-1-piperidinyl]-1-(2-thiazolyl)
- Ethanone, 2-(3-amino-1-piperidinyl)-1-(2-thiazolyl)-, hydrochloride
Uniqueness
10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride stands out due to its combination of an acridinone core, a piperidinyl group, and a thiazolylhydrazone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
CAS 编号 |
92928-64-8 |
|---|---|
分子式 |
C46H53Cl3N10S2 |
分子量 |
916.5 g/mol |
IUPAC 名称 |
N-[[10-(2-piperidin-1-ylethyl)acridin-9-ylidene]amino]-1,3-thiazol-2-amine;trihydrochloride |
InChI |
InChI=1S/2C23H25N5S.3ClH/c2*1-6-13-27(14-7-1)15-16-28-20-10-4-2-8-18(20)22(19-9-3-5-11-21(19)28)25-26-23-24-12-17-29-23;;;/h2*2-5,8-12,17H,1,6-7,13-16H2,(H,24,26);3*1H |
InChI 键 |
PCGWMEWVMMCOAF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.C1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


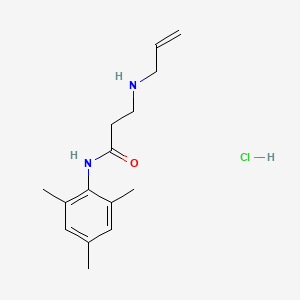


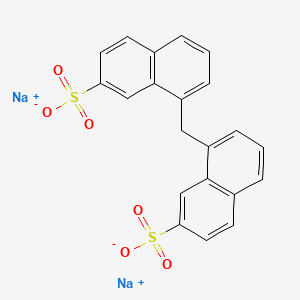

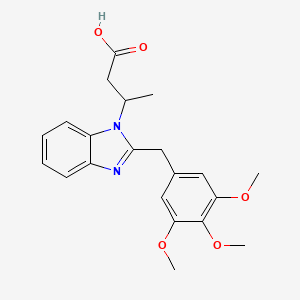
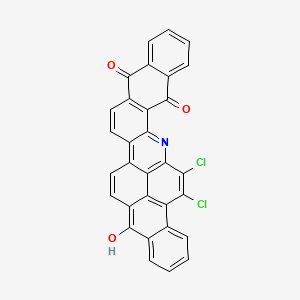
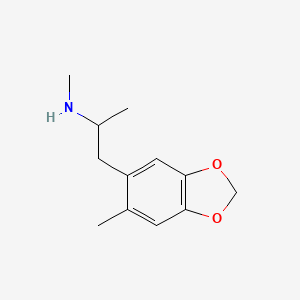
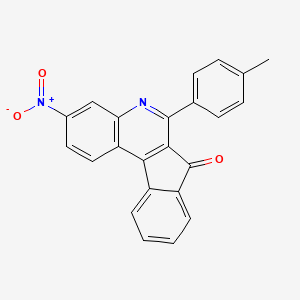


![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
